![molecular formula C10H7BrN2 B3047932 3-Bromo-6-phenylpyridazine CAS No. 14959-34-3](/img/structure/B3047932.png)
3-Bromo-6-phenylpyridazine
Overview
Description
3-Bromo-6-phenylpyridazine is a chemical compound with the CAS Number: 14959-34-3 . It has a molecular weight of 235.08 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrN2/c11-10-7-6-9 (12-13-10)8-4-2-1-3-5-8/h1-7H . This code provides a standard way to encode the compound’s molecular structure. Further analysis of the molecular structure was not found in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.08 . The density of this compound is predicted to be 1.493±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Arylation : 3-Bromo-6-phenylpyridazine derivatives are utilized in regioselective arylation, specifically at position 4 using Suzuki cross-coupling reactions. This process is significant for accessing a range of pharmacologically useful pyridazine derivatives (Sotelo & Raviña, 2002).
- Synthesis Processes : Another study details the three-step synthesis of 3-bromo-6-methylpyridazine, showcasing the versatility of pyridazine derivatives in chemical synthesis (Xin Bing-wei, 2008).
Biological Activities and Pharmaceutical Potential
- Anti-inflammatory and Analgesic Properties : Certain pyridazine derivatives demonstrate promising anti-inflammatory and analgesic activities, which are significant in developing new pharmacological agents (Mohamed et al., 2009).
- Acetylcholinesterase Inhibitors : Derivatives of this compound have been studied as potential acetylcholinesterase inhibitors, highlighting their relevance in neurodegenerative diseases like Alzheimer's (Contreras et al., 2001).
Antimicrobial and Anticancer Activities
- Antimicrobial Activity : Novel pyridazine derivatives exhibit potential antimicrobial activities, suggesting their applicability in combating infectious diseases (Babu et al., 2015).
- Anticancer Applications : Research has also been conducted on pyridazine derivatives for their anticancer activities, particularly against prostate cancer cells (Demirci & Demirbas, 2019).
Agricultural and Environmental Research
- Herbicidal Activity : Some pyridazine derivatives, including those related to this compound, have shown herbicidal activity, indicating their potential use in agriculture (Jojima et al., 1963).
properties
IUPAC Name |
3-bromo-6-phenylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZFKAFYPNJUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458383 | |
Record name | 3-Bromo-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14959-34-3 | |
Record name | 3-Bromo-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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